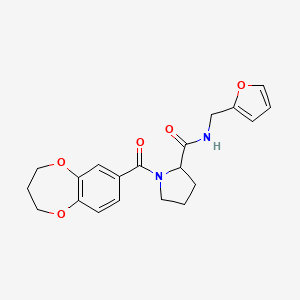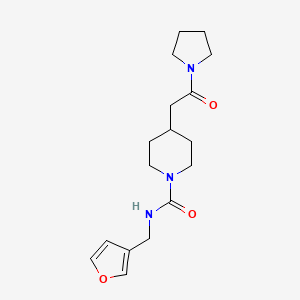![molecular formula C17H19F2N3O2 B7050611 [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone](/img/structure/B7050611.png)
[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluorophenyl group and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl group through electrophilic aromatic substitution. The piperidine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
The compound shows promise in medicinal chemistry for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool for studying biological processes and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-methylpyridine: This compound shares the difluorophenyl group but differs in its core structure, leading to different chemical and biological properties.
1-(2,4-Difluorophenyl)piperidine: Similar in having the difluorophenyl group and piperidine ring, but lacks the pyrazole moiety, resulting in distinct applications and reactivity.
Uniqueness
The uniqueness of [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone lies in its combination of the pyrazole and piperidine rings, along with the difluorophenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-11-9-14(16(23)21-7-5-17(2,24)6-8-21)20-22(11)15-4-3-12(18)10-13(15)19/h3-4,9-10,24H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMCJQSLUDMHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)N3CCC(CC3)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7050531.png)
![N-[3-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]phenyl]cyclopropanecarboxamide](/img/structure/B7050539.png)
![1-(Furan-3-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B7050547.png)
![1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]urea](/img/structure/B7050570.png)

![(2-methyl-1H-imidazol-5-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7050581.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7050588.png)
![3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide](/img/structure/B7050602.png)

![N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7050606.png)
![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7050619.png)
![3-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(4,5-dimethoxy-2-methylphenyl)methyl]-1-methylurea](/img/structure/B7050627.png)
![[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7050629.png)
![2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide](/img/structure/B7050631.png)
